molecular formula C15H11BrO B14194900 (4-Bromophenyl)(2-ethenylphenyl)methanone CAS No. 918825-53-3

(4-Bromophenyl)(2-ethenylphenyl)methanone

Cat. No.: B14194900
CAS No.: 918825-53-3
M. Wt: 287.15 g/mol
InChI Key: HWDZUKHXEPFGMQ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-ethenylphenyl)methanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one phenyl group is substituted with a bromine atom at the para position and the other phenyl group is substituted with an ethenyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2-ethenylphenyl)methanone typically involves the condensation reaction of benzophenone derivatives. One common method is the reaction of (4-bromophenyl)phenylmethanone with an ethenyl-substituted benzene derivative in the presence of a catalyst such as zinc powder and titanium tetrachloride (TiCl4) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2-ethenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4-Bromophenyl)(2-ethenylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2-ethenylphenyl)methanone involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound generates reactive oxygen species (ROS) under light irradiation, leading to cell apoptosis and tumor ablation . The molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(2-ethenylphenyl)methanone is unique due to its combination of bromine and ethenyl substitutions, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS under light irradiation makes it particularly valuable in photodynamic therapy research.

Properties

CAS No.

918825-53-3

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

(4-bromophenyl)-(2-ethenylphenyl)methanone

InChI

InChI=1S/C15H11BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h2-10H,1H2

InChI Key

HWDZUKHXEPFGMQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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